N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 896068-75-0
VCID: VC4425139
InChI: InChI=1S/C16H16N4O2/c1-4-7-17-15(21)12-8-11-14(19(12)3)18-13-6-5-10(2)9-20(13)16(11)22/h4-6,8-9H,1,7H2,2-3H3,(H,17,21)
SMILES: CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC=C)C=C1
Molecular Formula: C16H16N4O2
Molecular Weight: 296.33

N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

CAS No.: 896068-75-0

Cat. No.: VC4425139

Molecular Formula: C16H16N4O2

Molecular Weight: 296.33

* For research use only. Not for human or veterinary use.

N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide - 896068-75-0

Specification

CAS No. 896068-75-0
Molecular Formula C16H16N4O2
Molecular Weight 296.33
IUPAC Name 6,12-dimethyl-2-oxo-N-prop-2-enyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Standard InChI InChI=1S/C16H16N4O2/c1-4-7-17-15(21)12-8-11-14(19(12)3)18-13-6-5-10(2)9-20(13)16(11)22/h4-6,8-9H,1,7H2,2-3H3,(H,17,21)
Standard InChI Key NSQKUTBLRZDAGW-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC=C)C=C1

Introduction

N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique molecular structure, making it a valuable intermediate in organic synthesis. Its applications span across chemistry, biology, and medicine, where it shows potential as a building block for synthesizing more complex molecules and exhibiting biological activities such as antimicrobial, antiviral, and anticancer properties.

Synthesis Methods

The synthesis of N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multi-step organic reactions, often starting with the cyclization of appropriate precursors under controlled conditions. Strong bases or acids may be used, and temperature and pressure must be carefully regulated to ensure the formation of the desired product.

Biological Activity

This compound has shown potential in various bioassays, indicating antimicrobial, antiviral, and anticancer properties. Its mechanism of action involves inhibiting key enzymes in nucleotide synthesis pathways, such as GARFTase and AICARFTase, which are crucial for cell proliferation. The allyl group enhances the compound's lipophilicity, facilitating cellular uptake and contributing to its biological activity.

Anticancer Activity

  • Mechanism of Action: Inhibits enzymes involved in folate metabolism and related pathways.

  • In Vitro Studies: Shows cytotoxic effects against cancer cell lines like A549 lung carcinoma and MCF7 breast adenocarcinoma.

Comparison with Similar Compounds

CompoundMolecular Weight (g/mol)Biological Activity
N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide296.33Antimicrobial, antiviral, anticancer
N-ethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide284.31Potential biological activities, but less documented
N-ethyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide360.4Potential therapeutic applications, but specific activities not detailed

Industrial Applications

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with enhanced performance and functionality.

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